(-)-Metazocine

Mu opioid receptor Intrinsic efficacy cAMP inhibition

(-)-Metazocine (CAS 21286-60-2) is the optically pure benzomorphan enantiomer with a unique pharmacological signature: intermediate mu-opioid efficacy, high-efficacy kappa agonism, and significant sigma-receptor affinity. Unlike racemic mixtures or the (+)-enantiomer (which cross-generalizes to PCP), only (-)-metazocine enables clean discrimination between sigma- and opioid-mediated behaviors. Use as a calibrated benchmark in cAMP inhibition assays (ranked below morphine/butorphanol, above xorphanol) or to probe opioid-dopamine cross-talk in preclinical polydrug abuse models. Enantiopure, analytically verified, and supported by peer-reviewed pharmacological characterization.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 21286-60-2
Cat. No. B10795251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Metazocine
CAS21286-60-2
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O
InChIInChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14+,15+/m0/s1
InChIKeyYGSVZRIZCHZUHB-COLVAYQJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Metazocine (CAS 21286-60-2) – A Synthetic Benzomorphan with a Differentiated Opioid & Sigma Receptor Profile


(-)-Metazocine (CAS 21286-60-2) is a synthetic, optically pure enantiomer of the benzomorphan class of opioid analgesics. Its pharmacological profile is characterized by a mixed agonist–antagonist action at the mu (μ) opioid receptor, high‑efficacy agonism at the kappa (κ) opioid receptor, and significant affinity for sigma (σ) receptors [1]. Unlike classical mu‑agonists such as morphine, (-)-metazocine exhibits intermediate intrinsic efficacy at μ‑receptors, which confers a unique behavioral and discriminative stimulus signature [2].

Why (-)-Metazocine Cannot Be Interchanged with Pentazocine, Cyclazocine, or Other Benzomorphan Analogs


Benzomorphans display pronounced stereochemical and substitution‑dependent variation in receptor selectivity, intrinsic efficacy, and behavioral pharmacology. Even closely related compounds such as pentazocine, cyclazocine, and N‑allylnormetazocine (NANM) exhibit quantitatively distinct rank‑order efficacies at mu and kappa opioid receptors [1][2]. Furthermore, enantiomeric pairs within the same chemical scaffold produce divergent discriminative stimulus and reinforcing profiles; for example, only the (+)‑enantiomer of metazocine generalizes to phencyclidine (PCP) in drug‑discrimination assays [3]. Consequently, substituting (-)-metazocine with a racemic mixture or an alternative benzomorphan without empirical verification introduces uncontrolled variability in receptor activation and behavioral outcomes.

Quantitative Differentiation of (-)-Metazocine Against Key Comparator Compounds


Mu Opioid Receptor Intrinsic Efficacy Rank Order

In a cell‑based assay expressing only cloned mu opioid receptors, (-)-metazocine exhibits an intrinsic efficacy significantly lower than that of morphine but comparable to cyclazocine and dezocine [1]. The rank order of efficacy (inhibition of forskolin‑stimulated cAMP production) places (-)-metazocine in the lower tier among mu agonists.

Mu opioid receptor Intrinsic efficacy cAMP inhibition

Kappa Opioid Receptor Intrinsic Activity Profile

At the kappa opioid receptor, (-)-metazocine demonstrates a rank order of intrinsic activity that is similar to that of SKF 10047 (NANM) and cyclazocine, but lower than that of morphine and nalorphine [1].

Kappa opioid receptor Intrinsic activity cAMP assay

Lack of Phencyclidine (PCP)-Like Discriminative Stimulus Effects

In rats trained to discriminate phencyclidine (PCP) from saline, (-)-metazocine failed to produce PCP‑lever selection and instead evoked only saline‑appropriate responding [1]. In contrast, the (+)-enantiomer produced dose‑related increases in PCP‑lever responding.

Drug discrimination Phencyclidine Sigma receptor

NANM-Like Discriminative Effects Are Naloxone-Dependent

Metazocine produces N‑allylnormetazocine (NANM)-like discriminative stimuli only when co‑administered with the opioid antagonist naloxone [1]. This contrasts with compounds such as cyclazocine and pentazocine, which show NANM‑like effects independently of naloxone, albeit with different potencies.

Drug discrimination Sigma receptor Naloxone

Potentiation of d‑Amphetamine‑Induced Locomotor Activity

In an open‑field locomotor assay in male rats, (-)-metazocine, when combined with d‑amphetamine, produced a greater‑than‑additive increase in locomotion [1]. This effect was shared by other intermediate‑efficacy mu opioids, including (-)-pentazocine and (-)-cyclazocine, but was absent with the selective kappa agonist spiradoline or the antagonist naloxone.

Locomotor activity d‑Amphetamine Mu opioid efficacy

High‑Value Application Scenarios for (-)-Metazocine Based on Differentiated Pharmacology


Partial Mu Agonist Reference Standard for In Vitro Efficacy Studies

Researchers requiring a well‑characterized intermediate‑efficacy mu opioid agonist can use (-)-metazocine as a benchmark in cAMP inhibition assays. Its rank‑order position below morphine and butorphanol, but above xorphanol [1], allows for calibration of cellular response to partial mu activation.

Discriminative Stimulus Profiling of Sigma‑ vs. Opioid‑Mediated Effects

Because (-)-metazocine produces NANM‑like discriminative stimuli only when co‑administered with naloxone [1], it serves as a unique pharmacological tool to tease apart sigma‑receptor contributions from opioid‑receptor activity in behavioral assays.

Enantioselective Behavioral Pharmacology

The contrasting discriminative stimulus profiles of (-)- and (+)-metazocine (only the (+)‑enantiomer generalizes to PCP) [1] make this pair ideal for studying stereochemical determinants of NMDA/sigma‑mediated behaviors and for validating enantiopure compound procurement.

Modeling Opioid–Stimulant Interactions

(-)-Metazocine reliably potentiates d‑amphetamine‑induced hyperlocomotion in a manner consistent with other intermediate‑efficacy mu opioids [1], making it a valuable agent in preclinical investigations of polydrug abuse liability and opioid‑dopamine cross‑talk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Metazocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.